LY294002 Displays Potent and Selective CK2 Inhibition (IC₅₀ = 98 nM) Absent in Next-Generation Pan-PI3K Inhibitors
LY294002 exhibits high-affinity inhibition of casein kinase 2 (CK2) with an IC₅₀ of 98 nM, a property not shared by newer pan-PI3K inhibitors such as ZSTK474 or GDC-0941, which demonstrate minimal CK2 engagement in biochemical selectivity panels. [1] In contrast, ZSTK474 and GDC-0941 show negligible inhibition of CK2 at concentrations up to 10 μM, reflecting their optimized selectivity for class I PI3K isoforms. [2]
| Evidence Dimension | CK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | ZSTK474 and GDC-0941: >10,000 nM (negligible inhibition) |
| Quantified Difference | >100-fold greater potency for LY294002 |
| Conditions | In vitro kinase activity assay using recombinant human CK2 holoenzyme |
Why This Matters
Investigators requiring dual PI3K/CK2 pathway inhibition or studying CK2-dependent biology should select LY294002 over highly selective pan-PI3K inhibitors.
- [1] TargetMol. LY294002 (SF 1101) Product Profile. IC₅₀ values for PI3K isoforms and CK2. View Source
- [2] Kong D, Yamori T. Inhibition profiles of phosphatidylinositol 3-kinase inhibitors against PI3K superfamily and human cancer cell line panel JFCR39. Eur J Cancer. 2010;46(6):1111-1121. DOI: 10.1016/j.ejca.2010.01.005. View Source
